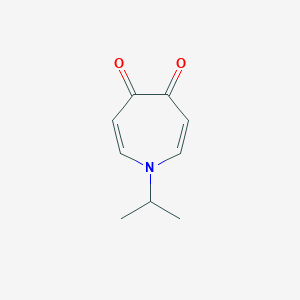
1-Propan-2-ylazepine-4,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propan-2-ylazepine-4,5-dione, also known as this compound, is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 165.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antitumor Activity
Recent studies have highlighted the antitumor potential of derivatives related to 1-Propan-2-ylazepine-4,5-dione. For instance, compounds derived from similar structures have been evaluated for their efficacy against various cancer cell lines. One significant finding was the identification of pyrano[2,3-d]pyrimidine-2,4-dione derivatives that act as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme involved in DNA repair mechanisms in cancer cells. These inhibitors can enhance the effectiveness of DNA-damaging agents used in cancer therapy by disrupting the cancer cell's ability to repair DNA damage, leading to increased cell death and reduced tumor growth .
Table 1: Summary of Antitumor Studies on Related Compounds
| Compound Type | Target Enzyme/Activity | Cell Lines Tested | Key Findings |
|---|---|---|---|
| Pyrano[2,3-d]pyrimidine derivatives | PARP-1 Inhibition | MCF-7, HCT116 | Promising anti-proliferative activity |
| 1,4-Benzodiazepine derivatives | Protein Synthesis Inhibition | NCI-H522 (lung cancer) | Induced cell cycle arrest and apoptosis |
Organic Synthesis
In addition to medicinal applications, this compound serves as a valuable intermediate in organic synthesis. Its unique functional groups allow for various chemical transformations that can lead to the synthesis of more complex molecules.
Table 2: Synthetic Transformations Involving this compound
| Reaction Type | Conditions | Products Obtained |
|---|---|---|
| Dakin−West Reaction | Acidic conditions | Oxazole derivatives |
| Diazotization | Sodium nitrite + HCl | Hydroxy derivatives |
Versatile Building Block
The compound can also be utilized as a building block for synthesizing other biologically active compounds. For example, modifications can lead to the development of new antitumor agents or other therapeutic molecules with enhanced efficacy and reduced toxicity .
Propiedades
Número CAS |
162712-49-4 |
|---|---|
Fórmula molecular |
C9H11NO2 |
Peso molecular |
165.19 g/mol |
Nombre IUPAC |
1-propan-2-ylazepine-4,5-dione |
InChI |
InChI=1S/C9H11NO2/c1-7(2)10-5-3-8(11)9(12)4-6-10/h3-7H,1-2H3 |
Clave InChI |
PKALNGSCMOVLQZ-UHFFFAOYSA-N |
SMILES |
CC(C)N1C=CC(=O)C(=O)C=C1 |
SMILES canónico |
CC(C)N1C=CC(=O)C(=O)C=C1 |
Sinónimos |
1H-Azepine-4,5-dione,1-(1-methylethyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















